Cadmium diazide

Description

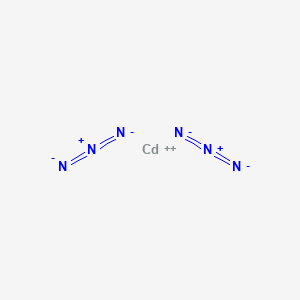

Cadmium diazide (Cd(N₃)₂) is a cadmium-based compound containing azide (N₃⁻) groups. Cadmium, a transition metal (atomic number 48), is known for its softness, low melting point (320.9°C), and toxicity . This compound is likely a sensitive compound used in niche applications, such as polymer cross-linking or synthetic intermediates, though its instability necessitates careful handling .

Properties

CAS No. |

14215-29-3 |

|---|---|

Molecular Formula |

Cd(N3)2 |

Molecular Weight |

196.456 |

IUPAC Name |

cadmium(2+);diazide |

InChI |

InChI=1S/Cd.2N3/c;2*1-3-2/q+2;2*-1 |

InChI Key |

DOXDQPGIFAJLKV-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cd+2] |

Synonyms |

Cadmium azide. |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

(i) Cadmium Triazide (Cd(N₃)₃)

- Synthesis : Formed by refluxing cadmium diazide with sodium azide in aqueous acetone, yielding 81% triazide as a colorless solid .

- Stability : Insensitive to impact, friction, and electrostatic discharge, making it safer than diazide for industrial use .

- Applications : Preferred over diazide in polymer cross-linking due to its stability and ease of preparation .

(ii) Cadmium Chloride (CdCl₂)

- Synthesis : Produced via direct reaction of cadmium metal with hydrochloric acid .

- Toxicity: Well-documented carcinogenic and nephrotoxic effects, similar to this compound but without explosive risks .

- Applications : Used in electroplating, pigments, and battery production .

(iii) Cadmium Oxalate (CdC₂O₄)

- Properties : A stable salt with low solubility in water, used in analytical chemistry and as a precursor for other cadmium compounds .

- Toxicity : Less acutely toxic than this compound but still poses chronic risks due to cadmium content .

Comparative Data Table

Q & A

Basic Research: How is cadmium diazide synthesized, and what critical parameters influence yield and purity?

Methodological Answer:

this compound synthesis typically involves reacting cadmium salts with azide precursors under controlled conditions. Key parameters include:

- Reagent stoichiometry : Excess azide ensures complete conversion but requires careful neutralization to avoid explosive byproducts .

- Temperature : Low temperatures (0–5°C) mitigate decomposition risks .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility while minimizing side reactions .

Post-synthesis, purification via recrystallization or column chromatography is critical to isolate high-purity this compound. Validate purity using techniques like XRD or NMR .

Basic Research: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of cadmium-laden aerosols .

- Waste disposal : Neutralize azide residues with sodium nitrite before disposal to prevent explosive hazards .

- Emergency procedures : Immediate flushing with water for skin contact and medical consultation for ingestion .

Intermediate Research: How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

- Documentation : Record precise reagent ratios, reaction times, and environmental conditions (humidity, temperature) .

- Standardization : Use calibrated equipment (e.g., pH meters, balances) and reference materials (e.g., NIST-traceable standards) .

- Replication : Conduct triplicate experiments under identical conditions to assess variability. Cross-validate results with independent techniques like FTIR or mass spectrometry .

Advanced Research: How to resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from differences in pH, ionic strength, or oxidation states. To address:

- Controlled experiments : Replicate solubility tests under standardized conditions (e.g., pH 2–12, 25°C) using buffered solutions .

- Spectroscopic validation : Use ICP-OES to quantify dissolved cadmium and differentiate between ionic and colloidal forms .

- Data normalization : Report solubility in mol/L (not g/L) and account for temperature/pH dependencies .

Advanced Research: What challenges arise when designing this compound-containing probes for HDAC studies?

Methodological Answer:

- Activity retention : Diazide groups can reduce HDAC inhibitory activity by ~17-fold due to steric hindrance. Mitigate via linker optimization (e.g., flexible aliphatic chains) .

- Binding pose mapping : Use BEProFL (Binding Ensemble Profiling with Photoaffinity Labeling) to experimentally validate docking-predicted binding modes .

- Selectivity : Isoform-specific probes require heterocyclic scaffolds (e.g., isoxazole for HDAC3, pyrazole for HDAC8) to align with protein surface topology .

Advanced Research: Which analytical techniques best characterize this compound’s structural and electronic properties?

Methodological Answer:

- X-ray diffraction (XRD) : Resolve crystal structure and confirm azide coordination geometry .

- UV-Vis and EPR spectroscopy : Probe electronic transitions and paramagnetic species formation during decomposition .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Advanced Research: How to address conflicting data on this compound’s thermal decomposition kinetics?

Methodological Answer:

- Controlled atmosphere studies : Compare decomposition rates under inert (N₂) vs. oxidative (O₂) conditions to isolate reaction mechanisms .

- Kinetic modeling : Apply the Friedman isoconversional method to derive activation energies from DSC/TGA data .

- In situ characterization : Use Raman spectroscopy to identify intermediate species during decomposition .

Advanced Research: What methodologies optimize this compound’s application in click chemistry?

Methodological Answer:

- Ligand design : Incorporate aliphatic azides for strain-promoted cycloadditions, ensuring compatibility with copper-free click conditions .

- Solvent screening : Test polar solvents (e.g., DMSO) to enhance reaction rates while avoiding cadmium-azide incompatibilities .

- Post-reaction analysis : Use HPLC-MS to quantify click product yields and identify side reactions (e.g., azide reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.